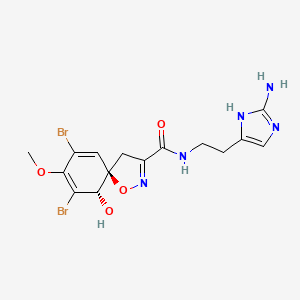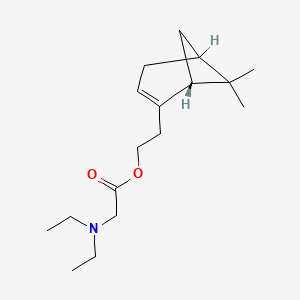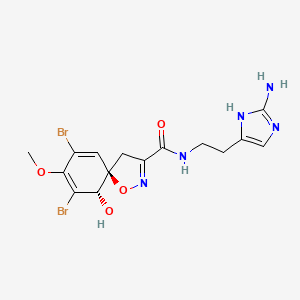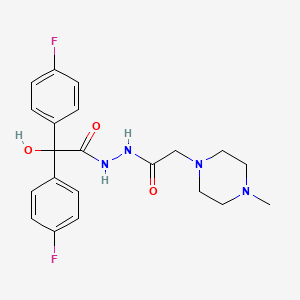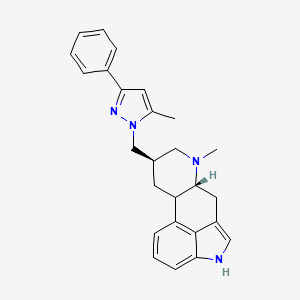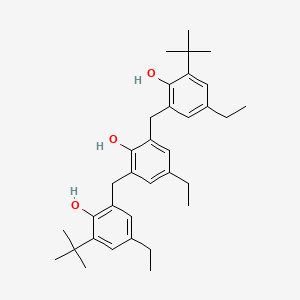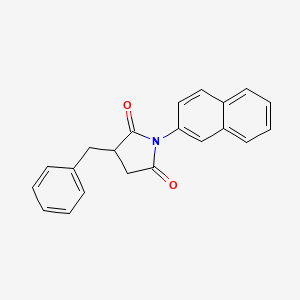
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H24N2O.ClH. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by its unique acetamide group attached to a norbornane ring, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride typically involves the reaction of diethylamine with a norbornane derivative under controlled conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the reaction of diethylamine with a suitable norbornane derivative to form an intermediate compound.
Acetamide Formation: The intermediate is then reacted with acetic anhydride or a similar reagent to form the acetamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-N-(2-norbornanyl)acetamide hydrochloride: A closely related compound with similar structure and properties.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride: Another related compound used in the synthesis of lidocaine hydrochloride.
Uniqueness
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is unique due to its specific acetamide group attached to a norbornane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications.
Propriétés
Numéro CAS |
97703-05-4 |
|---|---|
Formule moléculaire |
C14H27ClN2O |
Poids moléculaire |
274.83 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-(diethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-14(17)15(3)13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
Clé InChI |
KSIYKTDGUYJOET-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N(C)C1CC2CCC1C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


